3-Deoxy Saxagliptin

Pharmaceutical Analysis Quality Control Impurity Profiling

Authenticated process-related impurity for Saxagliptin ANDA filings. Distinct from the active metabolite BMS-510849, this cyanopyrrolidine standard is mandatory for quantifying the 3-Deoxy impurity per ICH Q3A thresholds. Crucial for stability-indicating method development, forced degradation studies, and QC release testing to ensure API batch-to-batch consistency. CoA and characterization data provided.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
CAS No. 361441-98-7
Cat. No. B050849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy Saxagliptin
CAS361441-98-7
Synonyms(1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
InChIInChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
InChIKeyCNEBXOWFQASQAR-FTDXYOEWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy Saxagliptin (CAS 361441-98-7): A Critical Process-Related Impurity Standard for DPP-4 Inhibitor Quality Control


3-Deoxy Saxagliptin (CAS 361441-98-7) is a key process-related impurity originating from the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin [1]. It is classified as a cyanopyrrolidine-based impurity, chemically distinct from the parent drug due to the absence of a hydroxyl group on its adamantyl moiety [2]. As a reference standard, this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [3].

Critical Role of 3-Deoxy Saxagliptin in Ensuring Saxagliptin Drug Product Purity and Regulatory Compliance


In-class DPP-4 inhibitor reference standards or other Saxagliptin impurities cannot substitute for 3-Deoxy Saxagliptin due to its unique structural and functional role in Saxagliptin quality control. Regulatory guidelines, such as ICH Q3A, mandate the identification and quantification of specific process-related impurities that exceed defined thresholds [1]. Unlike the active metabolite BMS-510849, which is a downstream pharmacologically relevant species, 3-Deoxy Saxagliptin is a direct synthetic byproduct [2]. Its presence must be specifically controlled to ensure batch-to-batch consistency of the active pharmaceutical ingredient (API) .

Quantitative Differentiation of 3-Deoxy Saxagliptin: Comparative Evidence for Impurity Control and Analytical Method Selection


Impurity Classification: Process-Related vs. Metabolite Identity

3-Deoxy Saxagliptin is unequivocally identified as a process-related impurity of Saxagliptin, distinct from the active metabolite BMS-510849 (5-hydroxy saxagliptin) [1]. While BMS-510849 is a pharmacologically active species with DPP-4 inhibitory activity approximately 2-fold less than the parent drug, 3-Deoxy Saxagliptin is a non-pharmacologically active byproduct from the synthesis [2]. This distinction is critical for regulatory submissions, as ICH Q3A guidelines require separate identification and control strategies for process impurities versus metabolites [3].

Pharmaceutical Analysis Quality Control Impurity Profiling

Analytical Relevance: Specific vs. Non-Specific Detection in HPLC Methods

For accurate quantification of impurities in Saxagliptin drug substance, a specific reference standard like 3-Deoxy Saxagliptin is required. A non-specific approach, such as relying solely on relative retention time (RRT) or using a structurally unrelated compound, is insufficient for method validation and system suitability testing . The validated RP-HPLC methods for Saxagliptin require the use of authentic impurity standards to confirm peak identity and establish accurate response factors, ensuring the method is specific for the target impurity [1].

Method Validation HPLC Analysis Reference Standards

Impurity Control Thresholds: Quantitative Relevance Under ICH Q3A Guidelines

Under ICH Q3A guidelines, organic impurities in a new drug substance must be reported if present at levels ≥0.05% (for a maximum daily dose ≤2 g/day) and identified if ≥0.10% [1]. For Saxagliptin (maximum daily dose 5 mg), the reporting threshold is 0.05% and the identification threshold is 0.10% of the drug substance. 3-Deoxy Saxagliptin, as a known process impurity, must be controlled to ensure its level does not exceed these thresholds, which is a requirement for ANDA approval [2]. Failure to identify and control this specific impurity could lead to regulatory rejection.

Regulatory Compliance ICH Guidelines Impurity Control

Validated Application Scenarios for 3-Deoxy Saxagliptin Reference Standard in Pharmaceutical R&D and Manufacturing


Analytical Method Development and Validation for Saxagliptin API

3-Deoxy Saxagliptin is used as a primary reference standard to develop and validate stability-indicating HPLC methods for the quantification of this specific process impurity in Saxagliptin drug substance and finished dosage forms. This involves establishing system suitability parameters, determining the limit of detection (LOD) and limit of quantitation (LOQ), and confirming method specificity and accuracy per ICH Q2(R1) guidelines [1].

Quality Control and Batch Release Testing

Quality control laboratories utilize the 3-Deoxy Saxagliptin reference standard for routine batch analysis to ensure the impurity level does not exceed the specified acceptance criterion (e.g., NMT 0.10%). This is a mandatory release test for Saxagliptin API and drug products to comply with pharmacopeial and regulatory requirements [2].

Abbreviated New Drug Application (ANDA) Submissions

Generic drug manufacturers rely on authenticated impurity standards like 3-Deoxy Saxagliptin to support ANDA filings. The provided Certificates of Analysis (CoA) and characterization data are essential to demonstrate that the proposed generic product's impurity profile is comparable to the reference listed drug (RLD) .

Stability Studies and Forced Degradation Assessments

3-Deoxy Saxagliptin is employed as a marker to monitor potential changes in impurity profile during long-term and accelerated stability studies. It is also used as a comparator in forced degradation studies to distinguish between process-related impurities and degradation products formed under stress conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deoxy Saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.